The synthesis of 2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves cyclization reactions of appropriate precursors. A common method includes:
The molecular structure of 2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid features:
The InChI representation of this compound is InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)13-14(12-6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16)
. This structure contributes to its unique chemical reactivity and biological activity.
Chemical reactions involving 2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid include:
The mechanism of action for 2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has not been fully elucidated but is believed to involve:
Further studies are required to clarify its exact mode of action and identify specific targets within biological systems .
Key physical and chemical properties of 2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid include:
Property | Value |
---|---|
Molecular Formula | C10H8ClN3O2 |
Molecular Weight | 237.64 g/mol |
Flash Point | 237°C |
Solubility | Soluble in organic solvents like DMF |
These properties influence its behavior in various chemical reactions and applications.
The applications of 2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid span several fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0